(2R)-2-(4-methylphenyl)piperidine
Overview
Description
(2R)-2-(4-methylphenyl)piperidine is a chiral compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylphenyl group attached to the second carbon of the piperidine ring in the R-configuration. Piperidines are widely studied due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylphenyl)piperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-(4-methylphenyl)pyridine using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2R)-2-(4-methylphenyl)piperidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-methylphenyl)piperidine: The enantiomer of (2R)-2-(4-methylphenyl)piperidine, differing in the configuration at the second carbon.
4-(4-methylphenyl)piperidine: A similar compound lacking the chiral center.
2-(4-methylphenyl)pyridine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in asymmetric synthesis. Its R-configuration can lead to different interactions with biological targets compared to its S-enantiomer .
Properties
IUPAC Name |
(2R)-2-(4-methylphenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPQNRTPBUGIW-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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